REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([F:9])[C:7]=1F.O.Cl.[NH:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[F:9][C:6]1[CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=[C:2]([F:1])[C:7]=1[N:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1 |f:1.2.3|
|
Name
|
|
Quantity
|
3.894 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.072 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
STIRRING
|
Details
|
stirred at 70° C. for 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (TLC)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (10 ml)
|
Type
|
FILTRATION
|
Details
|
The separated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (8 ml)
|
Type
|
CUSTOM
|
Details
|
to obtain yellow crystalline solid as a product
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |